![molecular formula C13H15BrN2O B2725448 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone CAS No. 339021-10-2](/img/structure/B2725448.png)
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Bioactivity
Researchers have explored the microwave-assisted synthesis of pyrazolopyridines, which are structurally related to 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, demonstrating the compound's utility in creating derivatives with significant antioxidant, antitumor, and antimicrobial activities. This synthesis method highlights the compound's role in developing new therapeutic agents (El‐Borai et al., 2013).
Catalysis and Organic Synthesis
Another study presents a catalytic system involving organoselenium and dimethylaminopyridine (DMAP), showcasing the synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This illustrates the compound's applicability in facilitating regioselective syntheses, potentially useful in organic synthesis and drug development processes (Verma et al., 2016).
Neurodegenerative Disease Research
N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, related to the chemical structure of interest, have been studied for their potential as therapeutic agents in Alzheimer's disease. This research indicates the compound's relevance in designing multifunctional ligands for metal ion chelation, a promising approach in treating neurodegenerative diseases (Scott et al., 2011).
Solubility and Solvent Effects
The solubility of related bromophenyl-pyrrolidinone compounds in various solvents has been characterized, offering insights into the compound's physical chemistry that can be crucial for its handling and application in different research contexts (Li et al., 2019).
Luminescent Materials
Derivatives of the compound have been synthesized with aggregation-induced emission characteristics, demonstrating potential applications in the development of novel luminescent materials. These materials could have applications in sensors, organic light-emitting diodes (OLEDs), and bioimaging technologies (Lei et al., 2016).
Properties
IUPAC Name |
(3Z)-1-(4-bromophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-15(2)9-10-7-8-16(13(10)17)12-5-3-11(14)4-6-12/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDBXYJUHZEOG-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
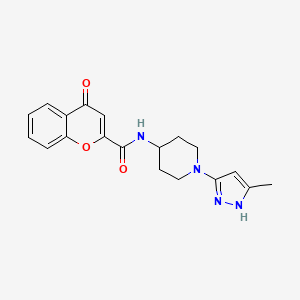
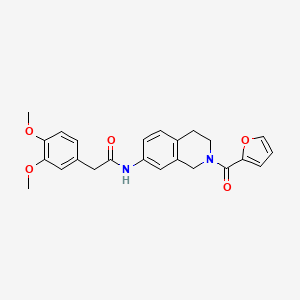
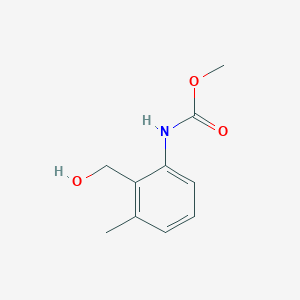
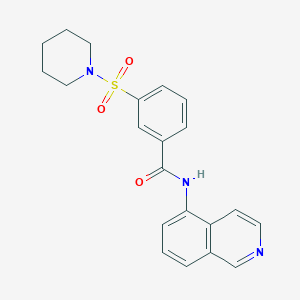

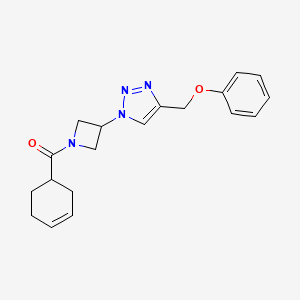
![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)
![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)
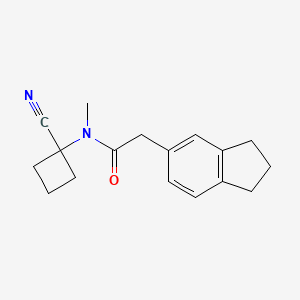
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)
